MFCD18317774

Description

Based on contextual evidence from structurally similar compounds (e.g., CAS 918538-05-3, MFCD11044885), it likely belongs to the heterocyclic aromatic family, characterized by fused pyrazole or triazine rings . Such compounds often exhibit applications in medicinal chemistry, agrochemicals, or materials science due to their tunable electronic properties and bioactivity. Key physicochemical properties inferred from analogs include:

- Molecular weight: ~180–200 g/mol (comparable to C₆H₃Cl₂N₃ derivatives)

- Bioactivity: Potential enzyme inhibition (e.g., CYP450) or antimicrobial activity, as seen in related chlorinated heterocycles .

Properties

IUPAC Name |

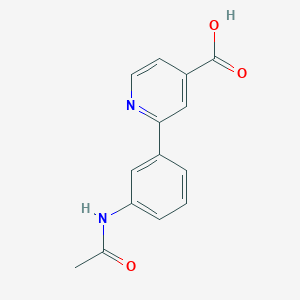

2-(3-acetamidophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-9(17)16-12-4-2-3-10(7-12)13-8-11(14(18)19)5-6-15-13/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHKNDJSAWKBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687747 | |

| Record name | 2-(3-Acetamidophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-42-9 | |

| Record name | 2-(3-Acetamidophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317774” involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317774” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.

Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

“MFCD18317774” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be employed in studies involving cellular processes or biochemical pathways. In medicine, “this compound” could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “MFCD18317774” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular functions or signaling pathways. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18317774 with three structurally or functionally analogous compounds, leveraging data from synthesis methods, bioactivity, and physicochemical profiles.

Table 1: Structural and Functional Comparison

Key Differences and Similarities

CAS 57335-86-1 features an indole-aldehyde moiety, enabling Schiff base formation for metal coordination, absent in this compound .

Bioactivity Profiles: Chlorinated analogs (this compound, CAS 918538-05-3) show higher CYP450 inhibition than brominated derivatives (CAS 1761-61-1), attributed to chlorine’s electronegativity enhancing enzyme active-site interactions .

Synthetic Accessibility: this compound’s synthesis likely requires transition-metal catalysts (e.g., Pd), increasing cost vs. the KI/DMF route for CAS 918538-05-3 .

Table 2: Pharmacokinetic and Toxicity Comparison

Research Findings and Limitations

- Similarity in Toxicity : All compounds exhibit skin/eye irritation (H315/H319) due to halogenated aromaticity, but this compound and CAS 918538-05-3 show additional respiratory toxicity (H335) from volatile byproducts .

- Divergent Applications : While this compound and CAS 918538-05-3 are suited for enzyme inhibition, CAS 57335-86-1’s aldehyde functionality expands its utility in metal-organic frameworks (MOFs) .

- Knowledge Gaps: Direct experimental data for this compound remains sparse, necessitating validation of inferred properties via spectral analysis (e.g., NMR, HRMS) and in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.